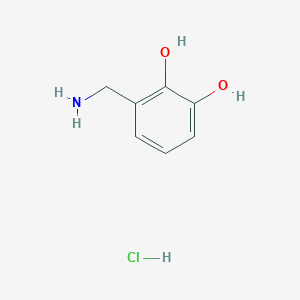

2-amino-N-(1-benzylpiperidin-4-yl)benzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

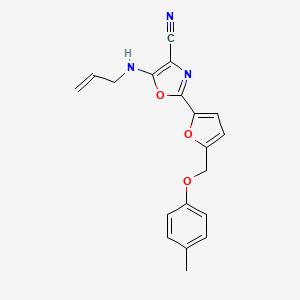

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their R-SO2-NH2 structure. They are widely used in medicine due to their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with an amino group and a sulfonamide group. Attached to the sulfonamide nitrogen would be a 1-benzylpiperidin-4-yl group .Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or alkaline conditions, and reaction with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a sulfonamide, it would likely have some degree of polarity and could potentially form hydrogen bonds .Applications De Recherche Scientifique

Creation of Amino Acid Derivatives

Research led by Riabchenko et al. (2020) investigated creating new amino acid derivatives from sulfonyl chloride, including those related to 2-amino-N-(1-benzylpiperidin-4-yl)benzene-1-sulfonamide hydrochloride. These derivatives have potential applications in medicinal chemistry (Riabchenko et al., 2020).

Chemotherapeutic Effects

Long and Bliss (1937) explored the chemotherapeutic effects of para-amino-benzene-sulfonamide derivatives in treating beta-hemolytic streptococcal infections. This research highlights the potential use of such compounds in infectious disease treatment (Long & Bliss, 1937).

Crystal Structure Analysis

Subashini et al. (2009) elucidated the crystal structure of a sulfonamide compound, which can inform the design of related molecules for various applications, including pharmaceuticals (Subashini et al., 2009).

Molecular Interactions and Solubility Studies

Perlovich et al. (2008) analyzed the molecular interactions and solubility of sulfonamides in different media, providing insights that are crucial for the formulation of drugs based on these compounds (Perlovich et al., 2008).

Inhibition of Carbonic Anhydrase

Sethi et al. (2013) investigated benzene sulfonamides, including those structurally related to this compound, for their ability to inhibit human carbonic anhydrase isoforms. These findings have implications for the treatment of various diseases (Sethi et al., 2013).

Anticancer Activity

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity. This demonstrates the potential of sulfonamide derivatives in cancer therapy (Cumaoğlu et al., 2015).

Antimicrobial and Drug Likeness Analysis

Hassan et al. (2021) focused on the antimicrobial activity and drug likeness of sulfonamide-based Schiff base ligands. These findings are valuable for developing new antimicrobial agents (Hassan et al., 2021).

Synthesis and Characterization of Novel Compounds

Rozentsveig et al. (2013) developed a method for synthesizing (imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the versatility of sulfonamide chemistry (Rozentsveig et al., 2013).

Antibacterial Activity and Docking Computation

Mondal et al. (2015) synthesized Schiff bases of sulfonamides and evaluated their antibacterial activity and docking computation with DHPS protein, suggesting their use in combating resistant pathogens (Mondal et al., 2015).

Sulfonamide Synthesis and Receptor Antagonism

Yan et al. (2006) developed a novel method for sulfonamide synthesis and evaluated their efficacy as adenosine A2B receptor antagonists, important for drug discovery (Yan et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c19-17-8-4-5-9-18(17)24(22,23)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15;/h1-9,16,20H,10-14,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQCQSUADCCDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2N)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)